An In-depth Technical Guide to 4-(Morpholinomethyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Morpholinomethyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(Morpholinomethyl)benzoic acid, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, provide validated synthesis protocols, and explore its applications as a key structural motif in the design of novel therapeutic agents.
Core Molecular Attributes and Physicochemical Properties
4-(Morpholinomethyl)benzoic acid (CAS No: 62642-62-0) is a bifunctional organic molecule integrating a rigid para-substituted benzene ring with a flexible, saturated morpholine heterocycle. This unique combination of a carboxylic acid group and a tertiary amine imparts a valuable set of physicochemical properties, making it an attractive scaffold for library synthesis and lead optimization.
The carboxylic acid moiety serves as a key interaction point, capable of forming strong hydrogen bonds or salt bridges with biological targets, while also providing a handle for further chemical modification (e.g., esterification, amidation). The morpholine ring, a common pharmacophore, is known to enhance aqueous solubility, improve metabolic stability, and introduce a basic center, which can be critical for modulating pharmacokinetics and target engagement.[1][2]
Table 1: Physicochemical and Computed Properties of 4-(Morpholinomethyl)benzoic Acid
| Property | Value | Source |
| CAS Number | 62642-62-0 | [3] |
| Molecular Formula | C₁₂H₁₅NO₃ | [3] |
| Molecular Weight | 221.25 g/mol | [3] |
| Appearance | Off-white solid | Generic SDS Data |
| Melting Point | 181 °C | Stenutz |
| Solubility | Soluble in water | Generic SDS Data |
| XLogP3 (Computed) | -0.5 | [3] |
| Hydrogen Bond Donors | 1 (from COOH) | [3] |
| Hydrogen Bond Acceptors | 3 (from C=O, -O-, -N-) | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis and Purification Workflow
The most direct and reliable synthesis of 4-(Morpholinomethyl)benzoic acid is achieved through a two-step process starting from commercially available 4-methylbenzoic acid. The workflow involves a radical bromination of the benzylic methyl group followed by a nucleophilic substitution with morpholine.
Experimental Protocol: Step 1 - Synthesis of 4-(Bromomethyl)benzoic Acid
Causality: This protocol utilizes a standard free-radical bromination at the benzylic position, which is activated by the benzene ring. N-Bromosuccinimide (NBS) is the bromine source, and benzoyl peroxide acts as a radical initiator.[3][4]
Materials:
-
4-Methylbenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl peroxide (0.05 eq)
-
Chlorobenzene (solvent)
-
Hexane (for washing)
-
Deionized water (for washing)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, add 4-methylbenzoic acid, N-bromosuccinimide, and benzoyl peroxide.
-
Add chlorobenzene to the flask.
-
Heat the mixture to reflux (approx. 132°C) and maintain for 1 hour. The progress can be monitored by TLC.
-
After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath to precipitate the product and the succinimide byproduct.
-
Filter the solids via suction filtration and wash the collected solid with cold hexane to remove residual chlorobenzene and unreacted initiator.
-
Transfer the solid to a beaker and stir thoroughly with deionized water to dissolve the succinimide byproduct.
-
Filter the solid again via suction filtration, wash with cold deionized water, and then with a small amount of cold hexane.
-
Dry the product under vacuum to yield 4-(Bromomethyl)benzoic acid as a white solid. The product can be further purified by recrystallization from ethyl acetate if necessary.[4]
Experimental Protocol: Step 2 - Synthesis of 4-(Morpholinomethyl)benzoic Acid
Causality: This is a classic SN2 nucleophilic substitution. The nitrogen atom of morpholine acts as the nucleophile, displacing the bromide from the benzylic carbon of 4-(bromomethyl)benzoic acid. Anhydrous potassium carbonate is used as a base to neutralize the HBr formed during the reaction, driving it to completion. This protocol is adapted from a validated procedure for a structurally analogous synthesis.[5]
Materials:
-
4-(Bromomethyl)benzoic acid (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN) (solvent)
-
Ethyl acetate (for extraction)
-
Deionized water and Brine (for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add anhydrous potassium carbonate.
-
Add anhydrous acetonitrile, followed by morpholine. Stir the suspension at room temperature for 10 minutes.
-
Add 4-(bromomethyl)benzoic acid to the reaction mixture in portions.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization or column chromatography on silica gel if necessary to yield 4-(Morpholinomethyl)benzoic acid.[5]
Spectroscopic and Analytical Characterization
Authenticating the structure and purity of 4-(Morpholinomethyl)benzoic acid is critical. Below are the expected spectroscopic characteristics based on the analysis of its functional groups and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| COOH | ~12.9 ppm (s, 1H) | ~167 ppm | Acidic proton, broad singlet. Carboxyl carbon is deshielded.[6] |
| Aromatic C-H (ortho to COOH) | ~7.9 ppm (d, 2H) | ~129 ppm | Deshielded by the electron-withdrawing carboxylic acid group. |
| Aromatic C-H (ortho to CH₂) | ~7.4 ppm (d, 2H) | ~129 ppm | Standard aromatic region. |
| Benzylic CH₂ | ~3.5 ppm (s, 2H) | ~62 ppm | Methylene group adjacent to the aromatic ring and nitrogen. |
| Morpholine CH₂ (-N-CH₂) | ~2.4 ppm (t, 4H) | ~53 ppm | Methylene groups adjacent to the nitrogen atom. |
| Morpholine CH₂ (-O-CH₂) | ~3.6 ppm (t, 4H) | ~66 ppm | Methylene groups adjacent to the oxygen atom, more deshielded. |
| Aromatic C (ipso-COOH) | - | ~130 ppm | Quaternary carbon attached to the carboxylic acid. |
| Aromatic C (ipso-CH₂) | - | ~142 ppm | Quaternary carbon attached to the methylene group. |
Note: Predicted shifts are based on standard functional group values and data from analogous structures. Actual experimental values may vary slightly.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the key functional groups present in the molecule.
Table 3: Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 2500-3300 | O-H (Carboxylic Acid) | Stretch | Very broad "hairy beard" due to hydrogen bonding, a hallmark of carboxylic acids. |
| ~2950, ~2850 | C-H (Aliphatic) | Stretch | Characteristic stretches for the methylene groups in the morpholine and benzylic positions. |
| ~1700 | C=O (Carboxylic Acid) | Stretch | Strong, sharp absorption, highly diagnostic for the carbonyl group. |
| 1400-1600 | C=C (Aromatic) | Stretch | Multiple medium-intensity peaks characteristic of the benzene ring. |
| ~1115 | C-O-C (Ether) | Stretch | Strong stretch from the morpholine ring's ether linkage. |
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺˙): A peak at m/z = 221 corresponding to the molecular weight of the compound [C₁₂H₁₅NO₃]⁺˙.
-
Key Fragments:
-
m/z = 176: Loss of the carboxyl group ([M-COOH]⁺).
-
m/z = 100: Benzylic cleavage is highly favorable, leading to the stable morpholinomethyl cation [CH₂=N(CH₂CH₂)₂O]⁺. This is often the base peak.
-
m/z = 91: Formation of the tropylium ion, a common fragment for benzyl derivatives.
-
Reactivity and Applications in Medicinal Chemistry
4-(Morpholinomethyl)benzoic acid is a dual-handled synthetic intermediate. Its reactivity is dominated by its two primary functional groups:
-
Carboxylic Acid: This group readily undergoes standard transformations such as esterification, conversion to acid chlorides (e.g., with thionyl chloride), and amide bond formation via coupling reagents (e.g., HATU, EDC). This allows for the covalent attachment of the scaffold to other molecules or pharmacophores.[9]
-
Tertiary Amine (Morpholine): The nitrogen atom is basic and can be protonated to form salts, which is often used to improve the solubility and handling of drug candidates. While it is a tertiary amine, the benzylic C-N bond can be subject to specific chemical transformations under certain catalytic conditions.
The true value of this scaffold lies in its role as a "privileged structure" in drug design. The combination of a benzoic acid derivative and a morpholine ring appears in numerous biologically active compounds.[1][2]
-
Enzyme Inhibition: The benzoic acid moiety can act as a mimic for natural substrates, interacting with active sites of enzymes like phosphatases or proteases.[9][10]
-
GPCR Ligands: The aromatic ring provides a scaffold for substitution patterns that can be optimized for interaction with G-protein coupled receptors, while the morpholine group can enhance solubility and tune basicity for optimal binding.
-
Improving Pharmacokinetics: The morpholine group is frequently incorporated into drug candidates to disrupt planarity, reduce lipophilicity, and block sites of metabolic oxidation, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.[1]
While specific studies highlighting 4-(Morpholinomethyl)benzoic acid as a final active compound are limited, its value is evident as a foundational piece for building more complex molecules with potential therapeutic applications against cancer, infectious diseases, and neurological disorders.[11][12][13][14]
Safety and Handling
4-(Morpholinomethyl)benzoic acid is classified as an irritant.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
-
References
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- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)
- Pierzchalska, M., et al. (2023). New 4-(Morpholin-4-Yl)
- Tzara, A., et al. (2020).
- PubChemLite. (2025). 4-hydroxy-3-(morpholinomethyl)benzoic acid hydrate (C12H15NO4). University of Luxembourg.
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
- Moro, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI.
- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
- NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook.
- Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Experimental Organic Chemistry. Blackwell Science. Adapted in "Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution".
- BenchChem. (2025). Application Notes and Protocols for 4-(Diethylphosphoryl)benzoic Acid in Medicinal Chemistry. BenchChem.
- Matos, C., et al. (2022).
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Preprints.org. (2023).
- Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.
- Sun, J., et al. (2015).
- PharmaBlock. (n.d.). Application of Scaffold Hopping in Drug Discovery.
- Magn Reson Chem. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed.
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PubChem. (n.d.). 4-(4-Morpholinylmethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link].
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